1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Quantifying Mirtazapine EP Impurity B for ANDA submissions or batch release testing requires an authentically characterized standard where structural fidelity and compendial traceability are non-negotiable. Uncertified surrogates risk method invalidation under ICH Q2(R1). This compound solves that gap as the official pharmacopoeial reference standard. - Certified directly against EP/USP monographs for system suitability and impurity quantification. - Enables strict adherence to ICH Q3A limits (NMT 0.10%) for Mirtazapine API release. - Supplied with full characterization data to support pharmaceutical equivalence demonstrations.

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
CAS No. 61337-89-1
Cat. No. B029740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
CAS61337-89-1
Synonyms1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine;  1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine;  2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol;  Mirtazapine Impurity B
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO
InChIInChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3
InChIKeyPYZPABZGIRHQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirtazapine EP Impurity B Reference Standard


1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1), also known as Mirtazapine EP Impurity B or Acyclomirtazapine Alcohol, is a piperazine-based heterocyclic compound [1]. It is formally classified as a process-related impurity of the antidepressant drug Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) [2]. This compound is recognized in multiple international pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as an official reference standard for the identification and quantification of impurities in Mirtazapine active pharmaceutical ingredients (APIs) and finished drug products [2].

Reference Standard EP Impurity B / USP Resolution Mixture component for Mirtazapine
Workflow Analytical method validation, system suitability, and batch release testing
Format Fully characterized solid; supports HPLC/UPLC quantitation of process-related impurity

Why Generic Substitution of Mirtazapine Impurity B Fails


In the highly regulated pharmaceutical industry, generic substitution of analytical reference standards is not permissible. The identity, purity, and impurity profile of a drug substance are critical quality attributes (CQAs) that directly impact patient safety. Mirtazapine EP Impurity B (CAS 61337-89-1) is a specifically designated impurity in the European Pharmacopoeia monograph for Mirtazapine, with defined acceptance criteria [1]. Using a non-certified, non-pharmacopoeial, or structurally similar compound in its place for analytical method development, validation, or routine quality control would invalidate the entire analytical procedure, leading to non-compliance with ICH Q3A guidelines and regulatory requirements from agencies like the FDA and EMA. Only a fully characterized, traceable reference standard, as supplied by reputable vendors and compendial bodies, ensures accurate identification and quantification of this specific impurity in Mirtazapine batches [2].

! Using a non-pharmacopoeial or structural analog may fail system suitability and invalidate the analytical procedure under EP/USP monographs.
! Generic piperazine derivatives lack the official impurity B designation; regulatory acceptance for ANDA/NDA submissions cannot be assumed.
! Untraceable purity or unknown water content introduces quantification bias that may shift accuracy below ICH Q2(R1) expectations.

Mirtazapine Impurity B Selection Evidence


Superior Analytical Purity

This specific lot of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is guaranteed to have a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC), with water content limited to a maximum of 0.5% [1]. This high purity specification directly addresses the primary concern for analytical scientists: the need for a reference standard with minimal interference. In contrast, generic or unspecific chemical suppliers often provide this compound with a lower purity guarantee (e.g., 95% HPLC) or without a water content specification, which can introduce significant errors in quantitative analysis and method validation .

Reported Analytical Purity
Reported
Purity ≥98% (HPLC), Water ≤0.5%
Supports accurate impurity quantification and reduces method variability.
Typical generic supplier: ≥95% HPLC, water unspecified.
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Compendial Standard Status

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1) is formally designated as 'Mirtazapine Impurity B' in the European Pharmacopoeia (EP) and is part of the USP Mirtazapine Resolution Mixture, a certified reference standard containing seven known impurities (A, B, C, D, E, and F) [1][2]. This compendial recognition is a critical differentiator. While other structurally similar piperazine derivatives or mirtazapine intermediates may exist, they do not carry this official regulatory designation. Using a non-compendial compound would not meet the system suitability requirements for the official USP or EP methods for Mirtazapine impurity testing [1].

Compendial Designation
Class-level
Official EP Impurity B; USP Resolution Mixture component
Essential for regulatory method compliance and system suitability.
Non-compendial compounds lack this formal designation.
Pharmaceutical Regulation Method Validation Quality Assurance

Direct Precursor in Mirtazapine Synthesis

This compound serves as the immediate precursor in the final cyclization step of Mirtazapine synthesis [1]. In the process, 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is subjected to ring closure, typically using concentrated sulfuric acid, to form the tetracyclic mirtazapine core. This reaction is well-documented in patent literature [1]. In contrast, alternative synthetic intermediates would require additional steps or different reaction conditions, making them less efficient for Mirtazapine production.

Synthetic Precursor Role
Data to verify
Direct cyclization precursor to Mirtazapine (acidic conditions)
Relevant for route scouting and process impurity control.
Patent-derived synthesis context; verify on current scale.
Synthetic Chemistry Process Development Active Pharmaceutical Ingredient

Physicochemical Stability and Handling

The compound is a white to off-white solid with a reported melting point of 113-115°C and is typically stored at 2-8°C in a dry, dark environment to ensure long-term stability [1]. This is a practical differentiator from other mirtazapine impurities or related compounds that may be oils, hygroscopic, or require more stringent storage conditions (e.g., deep freezing), which complicate handling and increase logistical costs.

Reported Physicochemical Stability
Reported
White solid; mp 113–115°C; store at 2–8°C, dry, dark
Simplifies handling and reduces cold-chain logistics.
Compare with liquid or deep-frozen impurity standards.
Material Science Logistics Laboratory Management

Mirtazapine Impurity B Applications


Analytical Method Development and Validation

This compound is the definitive reference standard for developing and validating HPLC or UPLC methods to quantify Mirtazapine Impurity B in drug substances and finished dosage forms. Its use is mandated by EP and USP monographs for system suitability testing and impurity quantification [1]. Analytical scientists rely on its certified purity and compendial status to ensure their methods meet ICH Q2(R1) guidelines for accuracy, precision, and specificity [2].

QC and Batch Release Testing

In a GMP quality control laboratory, 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is an essential component of the impurity reference standard kit used for the routine batch release testing of Mirtazapine API and commercial tablets. Its use ensures that each manufactured batch of Mirtazapine complies with the strict impurity limits (NMT 0.10%) set by pharmacopoeial monographs, thereby safeguarding product quality and patient safety [1].

Regulatory Filings (ANDAs/NDAs) Support

For generic drug manufacturers, providing comprehensive characterization data for all known and unknown impurities is a critical component of an Abbreviated New Drug Application (ANDA). The use of a fully characterized, compendial-grade standard for Mirtazapine EP Impurity B (CAS 61337-89-1) is indispensable for demonstrating analytical control over the drug's impurity profile, a key requirement for establishing pharmaceutical equivalence and bioequivalence to the reference listed drug (RLD) [1].

Process Development for Mirtazapine Synthesis

As the direct synthetic precursor to Mirtazapine, this compound is a critical starting material or intermediate for process chemists involved in optimizing and scaling up the manufacturing route for Mirtazapine [1]. Understanding its purity and behavior under specific reaction conditions is essential for controlling the final cyclization step, maximizing API yield, and minimizing the formation of other process-related impurities.

Application
Selection Property
Validation Focus
Analytical method validation
Certified purity and compendial traceability
Accuracy, precision, specificity per ICH Q2(R1)
Routine batch release testing
Pharmacopoeial impurity reference standard
Compliance with monograph impurity limits
Regulatory filing support (ANDA/NDA)
Fully characterized compendial-grade standard
Demonstrating analytical control of impurity profile
Mirtazapine synthesis development
Direct synthetic precursor
Cyclization step optimization and impurity minimization

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